

Application Notes: Hpk1-IN-8 in Primary Human T-Cell Assays

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Compound of Interest

Compound Name: *Hpk1-IN-8*

Cat. No.: *B10831936*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[2][3] **Hpk1-IN-8** is a tool compound used to investigate the therapeutic potential of HPK1 inhibition. These application notes provide a comprehensive overview of the use of **Hpk1-IN-8** and other HPK1 inhibitors in primary human T-cell assays, including detailed protocols and expected outcomes.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling complex and ultimately inhibiting downstream signaling pathways required for T-cell activation, proliferation, and cytokine production.[1] By blocking the kinase activity of HPK1, inhibitors like **Hpk1-IN-8** prevent the phosphorylation of SLP-76, thus sustaining TCR signaling and augmenting T-cell effector functions.

Data Presentation

The following tables summarize the quantitative data obtained from studies using various HPK1 inhibitors in primary human T-cell assays. While specific data for **Hpk1-IN-8** is limited in publicly available literature, the data for mechanistically similar potent HPK1 inhibitors are presented as a reference.

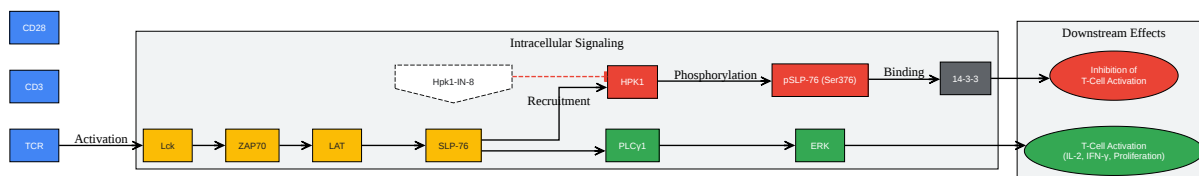
Table 1: Potency of Representative HPK1 Inhibitors

Compound	Assay Type	Target/Readout	IC50	Reference
Compound 1	Biochemical Assay	HPK1 Kinase Activity	0.0465 nM	[1]
Compound 1	Human pSLP-76 ELISA	pSLP-76 (Ser376)	< 0.02 μ M	[1]
KHK-6	Kinase Assay	HPK1 Kinase Activity	20 nM	[2][4]
Compound 1 (Inhibitor)	Cellular Assay (PBMCs)	pSLP-76 (Ser376)	~120 nM	[5]
Compound 3 (Inhibitor)	Cellular Assay (PBMCs)	pSLP-76 (Ser376)	~120 nM	[5]
Compound 2 (Degradar)	Cellular Assay (PBMCs)	pSLP-76 (Ser376)	~20 nM	[5]

Table 2: Effect of HPK1 Inhibition on Cytokine Production in Activated Primary Human T-Cells

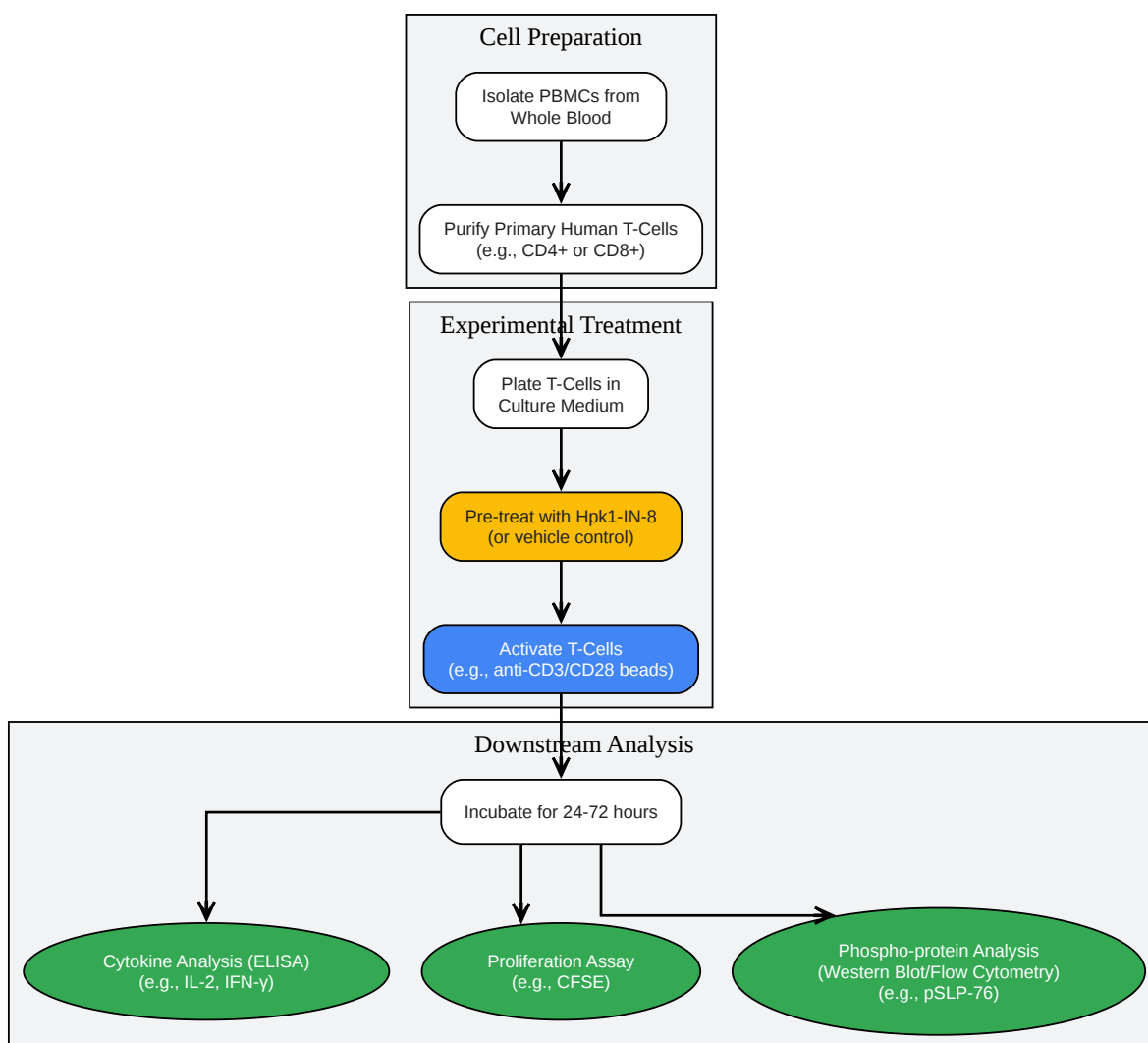
T-Cell Type	Treatment	Cytokine	Fold Increase vs. Control	Reference
CD4+ T-Cells	HPK1 Inhibitor (Compound 1)	IFN- γ	Significant Increase	[1]
CD4+ T-Cells	HPK1 Inhibitor (Compound 1)	IL-2	Significant Increase	[1]
CD4+ T-Cells	HPK1 Inhibitor (Compound 1)	TNF- α	Significant Increase	[1]
CD8+ T-Cells	HPK1 Inhibitor (Compound 1)	IFN- γ	Significant Increase	[1]
CD8+ T-Cells	HPK1 Inhibitor (Compound 1)	IL-2	Significant Increase	[1]
CD8+ T-Cells	HPK1 Inhibitor (Compound 1)	TNF- α	Significant Increase	[1]
PBMCs	HPK1 Inhibitor (Compound 2)	IL-2	Significant Enhancement	[5]
PBMCs	HPK1 Inhibitor (Compound 2)	IFN- γ	Significant Enhancement	[5]

Mandatory Visualizations



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Caption: HPK1 Signaling Pathway in T-Cell Activation.



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Caption: Experimental Workflow for Primary Human T-Cell Assays.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T-Cells

Objective: To isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) for use in functional assays.

Materials:

- Ficoll-Paque PLUS
- RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) beads (e.g., CD4+ or CD8+ T Cell Isolation Kit)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

- Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the PBMC layer twice with PBS.
- Isolate T-cells from the PBMC population using a negative selection method such as the RosetteSep™ cocktail or MACS, following the manufacturer's instructions. This will yield a highly purified population of untouched T-cells.
- Resuspend the purified T-cells in complete RPMI 1640 medium.
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

- Adjust the cell density to 1×10^6 cells/mL for subsequent assays.

Protocol 2: T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of **Hpk1-IN-8** on cytokine production by activated primary human T-cells.

Materials:

- Purified primary human T-cells (from Protocol 1)
- Complete RPMI 1640 medium
- **Hpk1-IN-8** (dissolved in DMSO)
- Anti-CD3/CD28 magnetic beads or plate-bound antibodies
- 96-well flat-bottom culture plates
- Human IFN- γ and IL-2 ELISA kits

Procedure:

- Seed the purified T-cells (1×10^5 cells/well) in a 96-well plate in a final volume of 100 μ L of complete RPMI 1640 medium.
- Prepare serial dilutions of **Hpk1-IN-8** in complete RPMI 1640 medium. Add the desired concentrations of **Hpk1-IN-8** or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.
- Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.
- Activate the T-cells by adding anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1, or by plating on wells pre-coated with anti-CD3 (e.g., 1-5 μ g/mL) and soluble anti-CD28 (e.g., 1 μ g/mL).
- Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

- After incubation, centrifuge the plates at 300 x g for 5 minutes.
- Collect the supernatants for cytokine analysis.
- Quantify the concentration of IFN- γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 3: T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of **Hpk1-IN-8** on the proliferation of activated primary human T-cells.

Materials:

- Purified primary human T-cells (from Protocol 1)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Complete RPMI 1640 medium
- **Hpk1-IN-8** (dissolved in DMSO)
- Anti-CD3/CD28 magnetic beads
- 96-well U-bottom culture plates
- Flow cytometer

Procedure:

- Label the purified T-cells with CFSE at a final concentration of 1-5 μ M for 10 minutes at 37°C.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
- Wash the cells twice with complete RPMI 1640 medium.
- Resuspend the CFSE-labeled T-cells in complete RPMI 1640 medium at a density of 1×10^6 cells/mL.

- Plate 1×10^5 cells/well in a 96-well U-bottom plate.
- Add **Hpk1-IN-8** or vehicle control as described in Protocol 2.
- Activate the T-cells with anti-CD3/CD28 beads.
- Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze the CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Protocol 4: Western Blot for Phospho-SLP-76

Objective: To determine the effect of **Hpk1-IN-8** on the phosphorylation of SLP-76 in activated primary human T-cells.

Materials:

- Purified primary human T-cells (from Protocol 1)
- Serum-free RPMI 1640 medium
- **Hpk1-IN-8** (dissolved in DMSO)
- Anti-CD3 and anti-CD28 antibodies
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti- β -actin
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Starve the purified T-cells in serum-free RPMI 1640 for 2-4 hours.
- Pre-treat the cells with **Hpk1-IN-8** or vehicle control for 1-2 hours.

- Activate the T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) for 5-15 minutes at 37°C.
- Immediately place the cells on ice and wash once with ice-cold PBS.
- Lyse the cells in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control (β-actin).

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